

Application Notes and Protocols: SRT 1720 Monohydrochloride in Murine Studies

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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and signaling pathways associated with the use of **SRT 1720 monohydrochloride** in mice studies. SRT 1720 is a selective activator of Sirtuin 1 (SIRT1), a key regulator of metabolism, inflammation, and aging.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This document is intended to guide researchers in designing and conducting in vivo experiments utilizing this compound.

I. Dosage and Administration in Mice

The dosage and administration route of SRT 1720 can vary significantly depending on the mouse model, the disease under investigation, and the desired therapeutic effect. The following tables summarize the dosages used in various studies.

Table 1: Intraperitoneal (IP) Injection of SRT 1720

Disease Model	Mouse Strain	Dosage	Frequency	Duration	Key Findings	Reference
Gram-Negative Pneumosis	C57BL/6	20 mg/kg	Once before and 24h after infection	42 hours	Reduced lung pathology and bacterial dissemination.	[5]
Experimental Osteoarthritis	C57BL/6	25 mg/kg	Twice weekly	Up to 16 weeks	Attenuated osteoarthritis progression.	[6][7]
Endotoxin-Induced Fulminant Hepatitis	Not Specified	5-20 mg/kg	Single dose	Not Specified	Alleviated liver injury and improved survival.	[8]

Table 2: Oral Gavage (PO) Administration of SRT 1720

Study Focus	Mouse Strain	Dosage	Frequency	Duration	Key Findings	Reference
Aging and Vascular Function	B6D2F1	100 mg/kg	Daily	4 weeks	Ameliorated age-related endothelial dysfunction.	[9]
Diet-Induced Obesity	C57BL/6	100 mg/kg	Daily	10 weeks	Improved insulin sensitivity and lowered blood glucose.	[3][10]
High-Fat Diet and Lifespan	Not Specified	Not Specified	Daily	Lifelong	Improved median survival in mice on a high-fat diet.	[11]
Multiple Myeloma	SCID	200 mg/kg	5 days/week	4 weeks	Inhibited tumor growth.	[12]

II. Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon previous research.

Protocol 1: Induction and Treatment of Gram-Negative Pneumosepsis

Objective: To investigate the therapeutic effect of SRT 1720 on *Klebsiella pneumoniae*-induced pneumosepsis in mice.

Materials:

- 8- to 10-week-old female C57BL/6 mice[5]
- *Klebsiella pneumoniae* (virulent strain)[5]
- **SRT 1720 monohydrochloride**
- Vehicle (10% DMSO in normal saline)[5]
- Isoflurane

Procedure:

- Culture *K. pneumoniae* to the mid-logarithmic phase and prepare a suspension in isotonic saline.
- Anesthetize mice via isoflurane inhalation.
- Intranasally inoculate mice with 50 μ L of the bacterial suspension (containing approximately 1×10^4 colony-forming units).[5]
- Immediately prior to inoculation, administer SRT 1720 (20 mg/kg) or vehicle intraperitoneally. [5]
- For studies extending to 42 hours, a second dose of SRT 1720 or vehicle is administered 24 hours after the first injection.[5]
- Euthanize mice at 24 or 42 hours post-infection for sample collection (e.g., bronchoalveolar lavage fluid, lung tissue, blood, liver).[5]
- Analyze samples for bacterial load, inflammatory markers (e.g., IL-6, TNF- α), and histopathology.[5]

Protocol 2: Surgical Induction and Treatment of Experimental Osteoarthritis

Objective: To evaluate the effect of SRT 1720 on the progression of surgically induced osteoarthritis in mice.

Materials:

- 8-week-old male C57BL/6 mice[6][7]
- **SRT 1720 monohydrochloride**
- Vehicle (0.2% DMSO in isotonic saline)[6]
- Surgical instruments

Procedure:

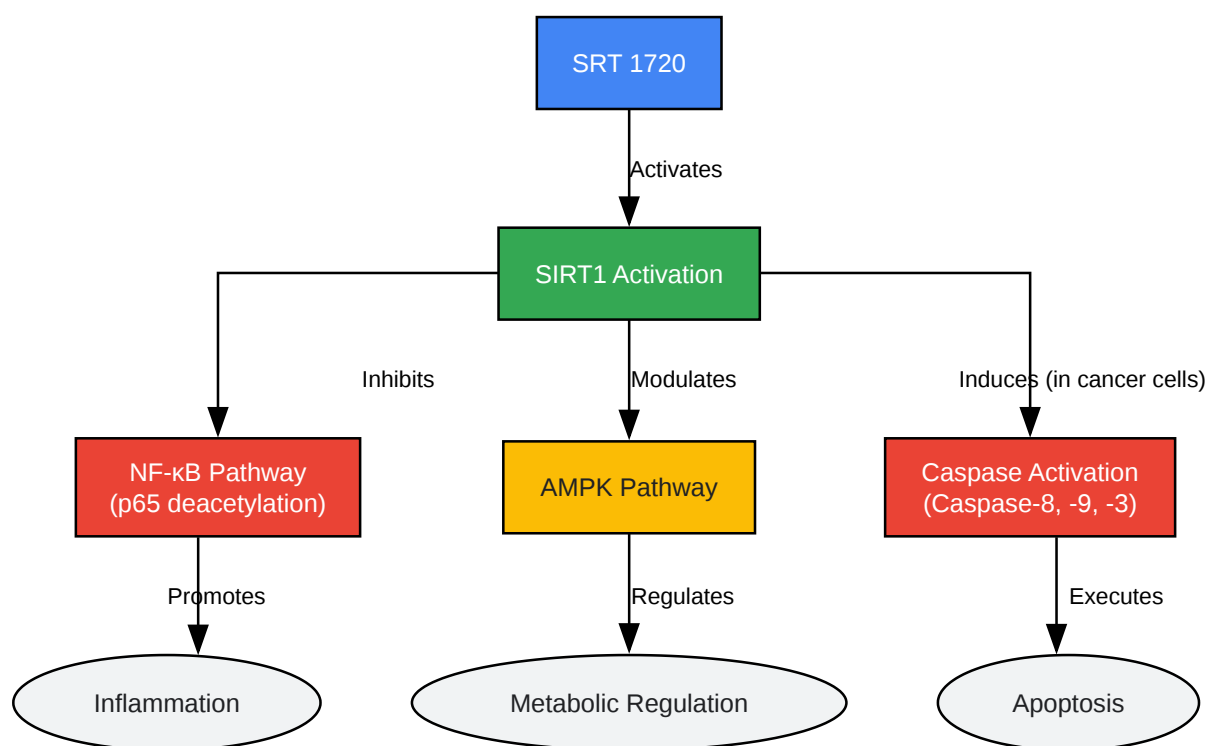
- Surgically induce osteoarthritis in the knee joint by destabilization of the medial meniscus.[6][7]
- Immediately after surgery, begin intraperitoneal injections of SRT 1720 (25 mg/kg) or vehicle.[6]
- Administer injections twice weekly until the end of the study.[6][7]
- Euthanize mice at specified time points (e.g., 4, 8, 12, and 16 weeks).[6][7]
- Harvest knee joints for histological evaluation using the Osteoarthritis Research Society International (OARSI) score.[6][7]
- Perform immunohistochemistry on cartilage sections to assess the expression of SIRT1, matrix metalloproteinase 13 (MMP-13), ADAMTS-5, and markers of apoptosis.[6][7]

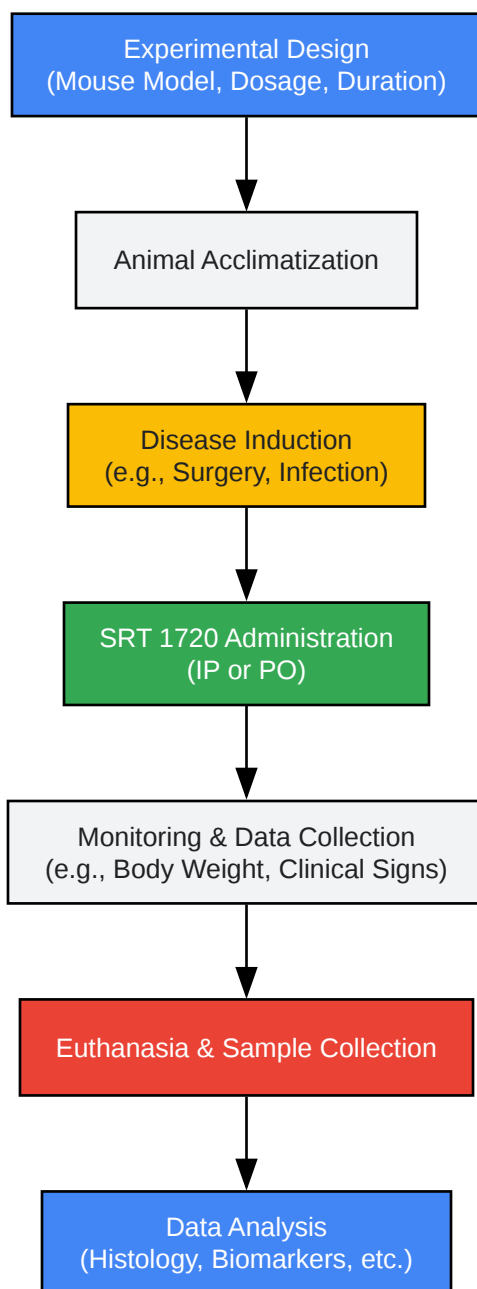
III. Signaling Pathways and Visualizations

SRT 1720 primarily acts by activating SIRT1, which in turn modulates various downstream signaling pathways involved in inflammation, apoptosis, and cellular stress responses.

SRT 1720-Mediated SIRT1 Activation and Downstream Effects

SRT 1720 activates SIRT1, a deacetylase that targets numerous proteins. This activation can lead to the inhibition of the pro-inflammatory NF- κ B pathway by deacetylating the p65 subunit. [9][13] Additionally, SIRT1 activation can influence the AMPK signaling pathway, which is crucial for cellular energy homeostasis and has anti-aging effects.[1] In some contexts, SRT 1720 has been shown to induce apoptosis in cancer cells through the activation of caspase cascades.[12]





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